molecular formula C24H19FN4O2 B11594786 4-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile

4-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile

Cat. No.: B11594786
M. Wt: 414.4 g/mol
InChI Key: UWGRYFHYUHCTGQ-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile is a complex organic compound with a unique structure that includes a fluorobenzyl group, an imidazolidinone ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile typically involves multiple steps. One common approach is the Debus-Radziszewski synthesis, which involves the reaction of an α-halo ketone with an amine to form the imidazolidinone ring . The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound . The final step involves the coupling of the fluorobenzyl group with the imidazolidinone-pyrrole intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the imidazolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the imidazolidinone and pyrrole rings can form hydrogen bonds and π-π interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile is unique due to its combination of structural features, including the fluorobenzyl group, imidazolidinone ring, and pyrrole ring. This unique structure allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H19FN4O2

Molecular Weight

414.4 g/mol

IUPAC Name

4-[3-[(E)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzonitrile

InChI

InChI=1S/C24H19FN4O2/c1-15-11-19(16(2)29(15)20-9-7-17(13-26)8-10-20)12-22-23(30)28(24(31)27-22)14-18-5-3-4-6-21(18)25/h3-12H,14H2,1-2H3,(H,27,31)/b22-12+

InChI Key

UWGRYFHYUHCTGQ-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.